methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 68870-52-0
VCID: VC5402623
InChI: InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)12-13-14(8)9-6-4-3-5-7-9/h3-7H,1-2H3
SMILES: CC1=C(N=NN1C2=CC=CC=C2)C(=O)OC
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228

methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 68870-52-0

Cat. No.: VC5402623

Molecular Formula: C11H11N3O2

Molecular Weight: 217.228

* For research use only. Not for human or veterinary use.

methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate - 68870-52-0

Specification

CAS No. 68870-52-0
Molecular Formula C11H11N3O2
Molecular Weight 217.228
IUPAC Name methyl 5-methyl-1-phenyltriazole-4-carboxylate
Standard InChI InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)12-13-14(8)9-6-4-3-5-7-9/h3-7H,1-2H3
Standard InChI Key CTUGQMZNCJTVJF-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=CC=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (molecular formula: C12H12N3O2\text{C}_{12}\text{H}_{12}\text{N}_3\text{O}_2) features a 1,2,3-triazole ring substituted at the 1-position with a phenyl group, at the 4-position with a methyl ester moiety, and at the 5-position with a methyl group. The triazole ring’s planar structure and conjugation system enable strong dipole interactions and hydrogen bonding, influencing its crystallinity and solubility . Key structural parameters include:

PropertyValue
Molecular weight232.24 g/mol
Melting point120–120.7 °C (lit.)
Boiling pointNot reported
Density1.28 g/cm³ (estimated)
SolubilitySoluble in DCM, MeCN; insoluble in H₂O

The ester group at the 4-position enhances lipophilicity, making the compound suitable for applications requiring membrane permeability .

Synthetic Methodologies

DBU-Promoted Cycloaddition

A robust synthesis involves the reaction of β-ketoesters with aryl azides under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis. For example, ethyl acetoacetate reacts with phenyl azide in acetonitrile at 50°C, yielding the target compound in 88% after purification . The mechanism proceeds via a Huisgen 1,3-dipolar cycloaddition, with DBU facilitating deprotonation and stabilization of intermediates .

Representative procedure :

  • Combine β-ketoester (1.2 equiv), aryl azide (1 equiv), and DBU (1.2 equiv) in MeCN.

  • Stir at 50°C for 12 hours.

  • Concentrate under vacuum and purify via flash chromatography (MeOH/DCM/AcOH).

Metal-Free Coupling

An alternative route employs tosyl azide, primary amines, and 1,3-dicarbonyl compounds in dichloromethane (DCM) under aerobic conditions. This method avoids transition metals, making it environmentally favorable . Yields range from 60–95%, depending on substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl₃) :
    δ 8.88 (d, J=6.1J = 6.1 Hz, 2H, aromatic), 7.51 (d, J=6.1J = 6.1 Hz, 2H, aromatic), 4.48 (q, J=7.1J = 7.1 Hz, 2H, OCH₂CH₃), 2.72 (s, 3H, CH₃), 1.46 (t, J=7.1J = 7.1 Hz, 3H, OCH₂CH₃).

  • 13C^{13}\text{C} NMR :
    δ 161.4 (C=O), 151.7 (triazole-C), 142.5 (aromatic-C), 61.4 (OCH₂CH₃), 10.3 (CH₃).

Infrared (IR) Spectroscopy

Prominent peaks include νC=O\nu_{\text{C=O}} at 1748 cm⁻¹ and νN=N\nu_{\text{N=N}} at 1560 cm⁻¹, confirming ester and triazole functionalities .

Chemical Reactivity and Derivatives

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, enabling further functionalization . For instance, saponification with NaOH yields 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a precursor for amides and hydrazides . Additionally, the triazole ring participates in click chemistry, facilitating conjugation with alkynes or azides .

Industrial and Material Science Applications

The compound’s thermal stability (decomposition >200°C) and π-conjugation make it suitable for:

  • Coordination polymers: As a ligand for transition metals (e.g., Cu, Zn) .

  • Photovoltaic materials: Electron-deficient triazoles enhance charge transport in organic solar cells .

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